molecular formula C8H14O2 B13626328 2-(2,2-Dimethylcyclobutyl)aceticacid

2-(2,2-Dimethylcyclobutyl)aceticacid

Katalognummer: B13626328
Molekulargewicht: 142.20 g/mol
InChI-Schlüssel: TVUDGAIEYXFBGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,2-Dimethylcyclobutyl)acetic acid is an organic compound with the molecular formula C8H14O2 It features a cyclobutane ring substituted with two methyl groups and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-(2,2-Dimethylcyclobutyl)acetic acid can be synthesized using α-pinene as a starting material. The synthetic route involves the oxidation of α-pinene using potassium permanganate as the oxidant. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for 2-(2,2-dimethylcyclobutyl)acetic acid typically involve large-scale oxidation reactions using α-pinene and potassium permanganate. The process is optimized for high yield and purity, ensuring the compound is suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,2-Dimethylcyclobutyl)acetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of 2-(2,2-dimethylcyclobutyl)acetic acid, which can have different functional groups and properties.

Wissenschaftliche Forschungsanwendungen

2-(2,2-Dimethylcyclobutyl)acetic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of bioactive derivatives. These derivatives can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,2-Dimethylcyclobutyl)acetic acid is unique due to its specific cyclobutane ring structure and the presence of two methyl groups. This structural configuration imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H14O2

Molekulargewicht

142.20 g/mol

IUPAC-Name

2-(2,2-dimethylcyclobutyl)acetic acid

InChI

InChI=1S/C8H14O2/c1-8(2)4-3-6(8)5-7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI-Schlüssel

TVUDGAIEYXFBGA-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCC1CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.